molecular formula C11H9NO4 B13462316 6-(methoxycarbonyl)-1H-indole-2-carboxylic acid

6-(methoxycarbonyl)-1H-indole-2-carboxylic acid

Cat. No.: B13462316
M. Wt: 219.19 g/mol
InChI Key: ULZFGLYHAXKBDM-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxycarbonyl group at the 6-position and a carboxylic acid group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methoxycarbonyl)-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline, the compound can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde followed by cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., AlCl3) and may be conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

6-(Methoxycarbonyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(methoxycarbonyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: Lacks the methoxycarbonyl group at the 6-position.

    6-Methoxyindole-2-carboxylic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group.

    1H-Indole-2-carboxylic acid: Does not have the methoxycarbonyl group.

Uniqueness

6-(Methoxycarbonyl)-1H-indole-2-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions, making the compound valuable in various research and industrial applications.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

6-methoxycarbonyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-16-11(15)7-3-2-6-4-9(10(13)14)12-8(6)5-7/h2-5,12H,1H3,(H,13,14)

InChI Key

ULZFGLYHAXKBDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O

Origin of Product

United States

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